Thiazolo[4,5-c]pyridin-2-amine, N-phenyl-
Description
Historical Development and Structural Diversity of Thiazolopyridines in Organic Chemistry
The exploration of thiazolopyridine chemistry has evolved significantly over the years, leading to the synthesis and characterization of various structural isomers. The arrangement of the nitrogen and sulfur atoms in the fused system can vary, giving rise to several isomeric forms, including thiazolo[4,5-b]pyridine (B1357651), thiazolo[5,4-b]pyridine (B1319707), thiazolo[3,2-a]pyridine, and the focus of this article, thiazolo[4,5-c]pyridine (B1315820). Each isomer possesses a distinct substitution pattern and electronic distribution, which in turn influences its chemical reactivity and biological profile. Early synthetic strategies often involved the construction of the thiazole (B1198619) ring onto a pre-existing pyridine (B92270) core or vice versa, employing classic condensation and cyclization reactions. Modern synthetic methodologies, including metal-catalyzed cross-coupling reactions and multicomponent reactions, have greatly expanded the accessibility and structural diversity of the thiazolopyridine library.
Significance of the Thiazolo[4,5-c]pyridine Core in Heterocyclic Chemistry
The thiazolo[4,5-c]pyridine core, while less explored compared to its other isomers, holds considerable significance in heterocyclic chemistry. Its structural resemblance to purine (B94841) bases suggests its potential as a bioisostere, a compound that can mimic the biological activity of a natural substrate. This has driven interest in its potential applications in medicinal chemistry. The parent compound, Thiazolo[4,5-c]pyridin-2-amine (B1355487), is a known chemical entity, providing a crucial starting point for the synthesis of more complex derivatives. The strategic placement of nitrogen and sulfur atoms in the [4,5-c] fusion imparts specific electronic and steric properties that can be exploited for the design of targeted molecular probes and therapeutic agents.
Research Landscape of N-Substituted Thiazolo[4,5-c]pyridin-2-amines
The introduction of substituents at the 2-amino position of the thiazolo[4,5-c]pyridine core opens up a vast chemical space for the exploration of structure-activity relationships. N-substituted derivatives have the potential to exhibit a wide array of biological activities, as the nature of the substituent can significantly modulate the molecule's interaction with biological targets.
The N-phenyl derivative of thiazolo[4,5-c]pyridin-2-amine represents a particularly interesting framework. While direct and extensive research on this specific compound is limited, its synthesis is plausible through established N-arylation methods such as the Buchwald-Hartwig amination or the Ullmann condensation. These palladium- or copper-catalyzed reactions are powerful tools for forming carbon-nitrogen bonds between an aryl halide (e.g., bromobenzene (B47551) or iodobenzene) and a heterocyclic amine like thiazolo[4,5-c]pyridin-2-amine. researchgate.netresearchgate.net
The potential significance of the N-phenyl-thiazolo[4,5-c]pyridin-2-amine framework can be inferred from the well-documented biological activities of structurally related compounds. For instance, N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent inhibitors of various protein kinases, which are crucial targets in cancer therapy. acs.org This suggests that the N-phenylthiazolopyridine scaffold could serve as a valuable pharmacophore in drug discovery.
Table 1: Physicochemical Properties of Related Thiazole and Pyridine Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP |
| Thiazole | C₃H₃NS | 85.13 | 0.9 |
| Pyridine | C₅H₅N | 79.10 | 0.65 |
| Aniline (B41778) | C₆H₇N | 93.13 | 0.9 |
| Thiazolo[5,4-b]pyridine | C₆H₄N₂S | 136.18 | 1.6 |
This table presents data for foundational and related heterocyclic compounds to provide context for the physicochemical properties of the target molecule.
Table 2: Examples of Biologically Active N-Aryl Thiazole Derivatives
| Compound Class | Target | Therapeutic Area |
| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Protein Kinases | Oncology |
| Substituted 2-aminothiazoles | Bacterial Enzymes | Infectious Diseases |
| N-aryl-thiazolidinones | Various Enzymes | Diverse |
This table illustrates the therapeutic potential of N-aryl thiazole-containing scaffolds, suggesting possible research directions for N-phenyl-thiazolo[4,5-c]pyridin-2-amine.
Structure
3D Structure
Properties
CAS No. |
62638-73-7 |
|---|---|
Molecular Formula |
C12H9N3S |
Molecular Weight |
227.29 g/mol |
IUPAC Name |
N-phenyl-[1,3]thiazolo[4,5-c]pyridin-2-amine |
InChI |
InChI=1S/C12H9N3S/c1-2-4-9(5-3-1)14-12-15-10-8-13-7-6-11(10)16-12/h1-8H,(H,14,15) |
InChI Key |
UJCNKYFPVLVTIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=C(S2)C=CN=C3 |
Origin of Product |
United States |
Synthetic Methodologies for Thiazolo 4,5 C Pyridin 2 Amine and Its N Phenyl Derivatives
De Novo Synthesis Approaches to the Thiazolo[4,5-c]pyridine (B1315820) Core
The foundational step in synthesizing the target compound is the construction of the bicyclic thiazolo[4,5-c]pyridine system. This is typically achieved by building the thiazole (B1198619) ring onto a pre-existing, appropriately functionalized pyridine (B92270) precursor.
Cyclization Reactions for Thiazole Annulation onto Pyridine Precursors
The formation of the thiazolo[4,5-c]pyridine core relies on intramolecular or intermolecular cyclization reactions that form the five-membered thiazole ring fused to the pyridine. A common and effective strategy involves the reaction of a pyridine derivative bearing vicinal amino and halo functionalities with a source of thiocarbonyl.
One established method involves a one-step synthesis from an appropriately substituted chloronitropyridine with a thioamide or thiourea (B124793). researchgate.net For the specific construction of the thiazolo[4,5-c]pyridine skeleton, a pyridine ring substituted at the C-3 and C-4 positions is required. For instance, a 4-chloro-3-nitropyridine (B21940) can be reacted with a thiocarbonyl source. The process involves initial nucleophilic substitution of the chlorine atom, followed by reduction of the nitro group to an amine, which then undergoes intramolecular cyclization to form the fused thiazole ring.
Another viable pathway is the reaction of an ortho-aminothiol pyridine derivative. Specifically, a 4-aminopyridine-3-thiol (B1590733) can be cyclized with a suitable one-carbon electrophile. Similarly, the reaction of 3-amino-4-chloropyridine (B21944) with potassium thiocyanate (B1210189) can induce cyclization to form the 2-aminothiazolo[4,5-c]pyridine core. This is analogous to the synthesis of the isomeric thiazolo[5,4-b]pyridine (B1319707) system, where 3-amino-2-chloropyridine (B31603) is treated with potassium thiocyanate. nih.gov
A summary of a representative cyclization to form a related thiazolopyridine core is presented below.
Table 1: Representative Synthesis of a Thiazolo[5,4-b]pyridine Core
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3-Amino-5-bromo-2-chloropyridine | Potassium thiocyanate, HCl | 100 °C, 12 h | 5-Bromo-thiazolo[5,4-b]pyridin-2-amine | 75% | nih.gov |
Strategies for Regiocontrol in Ring Closure
Regiocontrol is a critical aspect of synthesizing fused heterocyclic systems like thiazolopyridine, as different isomers possess distinct properties. The specific isomer formed—be it thiazolo[4,5-b], [5,4-b], [4,5-c], or [4,5-d]—is dictated entirely by the substitution pattern of the precursor pyridine ring.
To achieve the thiazolo[4,5-c]pyridine core, the cyclization must occur between functional groups located at the C-3 and C-4 positions of the pyridine ring. This requires starting materials such as 3-amino-4-chloropyridine, 4-amino-3-chloropyridine (B195901), or 4-amino-3-thiolpyridine.
In contrast, other isomers are formed from different starting materials:
Thiazolo[4,5-b]pyridine (B1357651) : Results from the cyclization of a 2,3-disubstituted pyridine, such as 2-amino-3-thiolpyridine or 2-chloro-3-aminopyridine. nih.govresearchgate.net
Thiazolo[5,4-b]pyridine : Is formed from a different 2,3-disubstituted pyridine, typically 3-amino-2-chloropyridine. nih.govnih.gov
Thiazolo[4,5-d]pyridine : Can be synthesized from 2-aminothiazole (B372263) derivatives which are then cyclized with 1,3-dielectrophiles to form the fused pyridine ring. researchgate.net
This deliberate selection of the pyridine precursor, with its functional groups positioned to direct the annulation across the desired C-C bond, is the primary strategy for ensuring regiocontrol in the synthesis of the thiazolo[4,5-c]pyridine skeleton.
Introduction of the N-Phenyl Moiety
Once the thiazolo[4,5-c]pyridine core is available, the N-phenyl group can be introduced. This can be accomplished either by functionalizing the pre-formed heterocycle or by incorporating the phenyl-containing fragment during the initial cyclization.
Post-Cyclization Amination and Coupling Reactions (e.g., Buchwald–Hartwig amination approaches)
A powerful and widely used method for forming carbon-nitrogen bonds is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is ideal for attaching an N-phenyl group to the heterocyclic core. acs.org The typical synthetic sequence involves two steps:
Halogenation of the Thiazolopyridine Core : The 2-aminothiazolo[4,5-c]pyridine intermediate is first converted to a 2-halo derivative, typically 2-bromo-thiazolo[4,5-c]pyridine. This is often achieved through a Sandmeyer-type reaction, where the 2-amino group is treated with sodium nitrite (B80452) in the presence of a halogen acid and a copper(I) salt.
Buchwald-Hartwig Coupling : The resulting 2-bromo-thiazolo[4,5-c]pyridine is then coupled with aniline (B41778) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.
This approach offers high functional group tolerance and generally proceeds with good yields. The conditions can be optimized by screening various ligands, bases, and solvents.
Table 2: Typical Conditions for Buchwald-Hartwig Amination
| Aryl Halide Substrate | Amine | Catalyst/Ligand | Base | Solvent | Reference Principle |
|---|---|---|---|---|---|
| 2-Bromo-thiazolo[4,5-c]pyridine (proposed) | Aniline | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | acs.org |
Direct Cyclization with Phenyl-Containing Building Blocks
An alternative and more convergent strategy involves using a building block that already contains the required phenylamino (B1219803) fragment. This method constructs the final N-phenyl-substituted heterocycle in a single cyclization step. A plausible route is the reaction of a suitably substituted pyridine precursor with N-phenylthiourea.
For example, the reaction of 4-amino-3-chloropyridine with N-phenylthiourea would be expected to proceed via initial formation of a thiouronium salt, followed by intramolecular cyclization and elimination to yield N-phenyl-thiazolo[4,5-c]pyridin-2-amine directly. This approach is analogous to syntheses that use unsubstituted thiourea to form 2-aminothiazolopyridines. researchgate.net This method is highly efficient as it reduces the number of synthetic steps.
Advanced and Sustainable Synthetic Protocols
Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign reaction protocols.
Microwave-Assisted Synthesis : The use of microwave irradiation has become a common technique to accelerate organic reactions. mdpi.com For the synthesis of thiazolopyridines, microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity compared to conventional heating methods.
Solid-Phase Synthesis : For the generation of compound libraries for drug discovery, solid-phase synthesis offers significant advantages. While not specifically documented for the thiazolo[4,5-c]pyridine isomer, protocols have been developed for the traceless solid-phase synthesis of related thiazolo[4,5-b]pyridine derivatives. In this approach, a starting material is anchored to a polymer resin and subsequent reactions are carried out. The final product is cleaved from the support in the last step. This methodology facilitates purification, as excess reagents and byproducts are simply washed away, and is amenable to automation for high-throughput synthesis.
Microwave-Assisted Synthesis of Thiazolo[4,5-c]pyridine Derivatives
The application of microwave irradiation has revolutionized the synthesis of heterocyclic compounds, offering substantial improvements over conventional heating methods. nih.gov For the synthesis of thiazole and pyridine-fused systems, microwave-assisted synthesis provides advantages such as dramatically reduced reaction times (from hours to minutes), improved product yields, and enhanced product purity. nih.govnih.gov
While direct literature on the microwave-assisted synthesis of N-phenyl-Thiazolo[4,5-c]pyridin-2-amine is specific, the methodology has been successfully applied to a wide array of related structures, including thiazolyl-pyridazinediones and various 2-amino-1,3-thiazol-4-one derivatives. nih.govnih.gov For instance, the synthesis of (5Z) 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones was achieved in 60 minutes at 80°C, yielding products in the 62-89% range. nih.gov Another protocol for preparing 1-Aryl-1H-pyrazole-5-amines, which are also nitrogen-containing heterocycles, is completed in just 10-15 minutes with yields between 70-90% using a microwave reactor. youtube.com These examples underscore the general efficacy of microwave heating for rapidly assembling complex heterocyclic scaffolds. The reaction of N-aryl thioureas with ethyl bromoacetate (B1195939) under microwave irradiation is a common route to form the 2-N-arylamino-thiazole core, a key structural component of the target compound. nih.gov
| Compound Type | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| 5-Arylidene-2-thioxo-1,3-thiazolidin-4-ones | Microwave (open vessel) | 60 min | 62-89% | nih.gov |
| Thiazolyl-Pyridazinediones | Microwave | 4-8 min | High/Efficient | nih.gov |
| Pyridine & Thiazole Derivatives | Microwave | 3-7 min | Excellent | nih.gov |
| 1-Aryl-1H-pyrazole-5-amines | Microwave | 10-15 min | 70-90% | youtube.com |
Utilization of Green Solvents in Reaction Media
A central goal of green chemistry is to replace hazardous organic solvents with more environmentally benign alternatives. mdpi.com The synthesis of thiazole-containing heterocycles is increasingly adopting these principles. Water, ethanol (B145695), and solvent-free conditions are prominent examples of greener reaction media. rsc.orgnih.gov
One-pot syntheses of substituted thiazoles have been successfully conducted in water, which serves as both the solvent and a promoter for the reaction via in-situ formation of key intermediates. rsc.org Similarly, the synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives has been achieved in ethanol, a renewable and less toxic solvent. nih.gov These reactions often proceed as multicomponent cascades, which further enhances their green profile by reducing the number of separate synthetic steps and purification procedures. nih.gov
In some cases, solvent-free conditions, such as ball-milling, have been employed for the synthesis of related nitrogen heterocycles like 1,2,3-triazoles, eliminating the need for hazardous organic solvents entirely. rsc.org The use of recyclable, heterogeneous catalysts, such as magnetically separable nanocatalysts, also contributes to the greening of these synthetic processes by simplifying product isolation and reducing waste. nih.gov For instance, a magnetic nanocatalyst (Ca/4-MePy-IL@ZY-Fe3O4) has been effectively used in the one-pot synthesis of 2-aminothiazoles in ethanol, offering high efficiency and easy catalyst recovery. nih.gov
Synthesis of Structural Analogs and Isomers (e.g., Thiazolo[5,4-c]pyridines and Tetrahydro Derivatives)
The synthesis of structural isomers and analogs of the Thiazolo[4,5-c]pyridine system provides access to a diverse range of chemical structures. Key isomers include Thiazolo[5,4-b]pyridines, Thiazolo[4,5-b]pyridines, and Thiazolo[5,4-c]pyridines, as well as their reduced, tetrahydro derivatives. tandfonline.com
The synthesis of Thiazolo[5,4-c]pyridine derivatives can be complex. One route to a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine involved an alkylation-cyclocondensation process starting from an aminothiazole and p-nitrophenacyl bromide. researchgate.net This was followed by the reduction of a nitro group and subsequent coupling to build the final tetracyclic structure. researchgate.net
The synthesis of the Thiazolo[5,4-b]pyridine scaffold has been achieved via a multi-step sequence starting from commercially available materials like 3-amino-5-bromo-2-chloropyridine. nih.gov Key steps include the formation of an aminothiazole ring using potassium thiocyanate, followed by a Suzuki cross-coupling reaction to introduce an aryl group, and subsequent cyclization. nih.gov
Comparative Synthetic Strategies and Efficiency Analysis
The efficiency of synthetic routes to thiazolopyridine isomers varies significantly based on the chosen strategy. Methodologies can be broadly categorized as either multi-step linear syntheses or convergent one-pot/multicomponent reactions.
In contrast, one-pot and multicomponent reactions (MCRs) represent a more efficient and atom-economical approach. These strategies combine several reaction steps into a single operation without isolating intermediates, saving time, reagents, and solvents. nih.gov The five-component synthesis of thiazolo[3,2-a]pyridine derivatives in ethanol, for instance, produced a range of complex products in good to high yields (70-95%) in a single cascade process. nih.gov Similarly, novel thiazolyl-pyridazinediones have been synthesized via a three-component reaction under microwave irradiation with high efficiency. nih.gov These convergent strategies are generally more aligned with the principles of green chemistry due to their reduced waste generation and operational simplicity. nih.gov
| Target Scaffold | Strategy | Key Features | Efficiency (Yield) | Reference |
|---|---|---|---|---|
| Tetrahydro-Thiazolo[5,4-c]pyridine | Multi-step Linear | Alkylation-cyclocondensation, reduction, coupling | ~40% overall for key intermediate | researchgate.net |
| Thiazolo[5,4-b]pyridine | Multi-step Linear | Aminothiazole formation, Boc protection, Suzuki coupling, reduction | 70-90% for individual steps | nih.gov |
| Thiazolo[3,2-a]pyridine | Five-Component Reaction | One-pot cascade in ethanol | 70-95% overall | nih.gov |
| Thiazolyl-Pyridazinediones | Three-Component Reaction | One-pot, microwave-assisted | High/Efficient | nih.gov |
| 2-Aminothiazoles | One-Pot Catalytic | Use of recyclable magnetic nanocatalyst in ethanol | High | nih.gov |
Chemical Reactivity and Mechanistic Investigations of Thiazolo 4,5 C Pyridin 2 Amine, N Phenyl
Reactivity Profiles of the Fused Thiazole (B1198619) and Pyridine (B92270) Moieties
The thiazolo[4,5-c]pyridine (B1315820) core is a hybrid system combining an electron-rich thiazole ring with an electron-deficient pyridine ring. This electronic dichotomy governs its reactivity towards different chemical reagents.
Electrophilic and Nucleophilic Substitution Pathways on the Core Ring System
The pyridine ring, being electron-deficient, is generally susceptible to nucleophilic attack, particularly at positions C4 and C6 (ortho and para to the ring nitrogen). stackexchange.com The stability of the intermediate, where the negative charge can be delocalized onto the electronegative nitrogen atom, drives this regioselectivity. stackexchange.com Conversely, electrophilic substitution on the pyridine ring is challenging due to its reduced electron density. researchgate.net However, the formation of N-oxides can activate the pyridine ring towards electrophilic attack. researchgate.netresearchgate.net
The thiazole ring, on the other hand, is more electron-rich and can undergo electrophilic substitution. The precise location of substitution depends on the reaction conditions and the nature of the electrophile. Halogenation of related thiazolo[5,4-d]thiazole (B1587360) systems has been shown to occur, suggesting that the thiazole portion of the thiazolo[4,5-c]pyridine scaffold is also amenable to such reactions. researchgate.net
Recent research has demonstrated novel methods for the functionalization of the parent thiazolo[4,5-c]pyridine through direct C-H coupling reactions, highlighting the potential for selective modifications on the core ring system. researchgate.net
Ring Transformations and Rearrangement Reactions
The fused thiazolo[4,5-c]pyridine system can undergo ring transformations and rearrangement reactions under specific conditions. For instance, the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, has been observed in the synthesis of related thiazolo[4,5-b]pyridines. thieme-connect.com This type of rearrangement involves the migration of an aryl group and can lead to the formation of new isomeric structures.
Furthermore, the stability of the thiazole ring itself can be compromised under certain conditions. For example, attempts to prepare thiazolo[4,5-d]pyrimidine-5,7-diol (B1296465) from thiazole-4,5-dicarboxamide using potassium hypobromite (B1234621) resulted in the cleavage of the thiazole ring. rsc.org This indicates that the choice of reagents and reaction conditions is critical to preserving the integrity of the fused heterocyclic core during chemical transformations.
Transformations Involving the Exocyclic N-Phenyl Amine Functionality
Functionalization of the Phenyl Ring for Structural Diversification
The peripheral phenyl ring can be functionalized through various aromatic substitution reactions to introduce a wide range of substituents. This allows for the fine-tuning of the molecule's steric and electronic properties. For example, in related 2-aminothiazole (B372263) derivatives, the introduction of different substituents on the aryl ring has been shown to significantly influence their biological activities. nih.govmdpi.com These modifications can be achieved using standard electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, provided the conditions are compatible with the core heterocyclic system.
Reactions at the Amine Nitrogen and its Impact on Overall Reactivity
The nitrogen atom of the exocyclic amine is a key site for chemical reactions. It can be acylated, alkylated, or participate in condensation reactions. For instance, the reaction of 2-aminothiazole derivatives with isothiocyanates can lead to the formation of thiourea (B124793) derivatives, which can be further cyclized to generate more complex heterocyclic systems. nih.gov
The reactivity of this nitrogen can also be influenced by the electronic nature of the fused ring system. The delocalization of the nitrogen's lone pair into the thiazole ring can affect its nucleophilicity. In some cases, protection of the amino group may be necessary to carry out reactions on other parts of the molecule. For example, Boc protection of the amino group has been employed in the synthesis of thiazolo[5,4-b]pyridine (B1319707) derivatives to facilitate subsequent coupling reactions. nih.gov
Reaction Mechanism Elucidation for Key Synthetic Steps
The synthesis of thiazolo[4,5-c]pyridines and their derivatives often involves multi-step sequences where understanding the reaction mechanism is crucial for optimizing reaction conditions and yields.
A common route to the thiazole ring is the Hantzsch thiazole synthesis, which involves the condensation of a thiourea with an α-haloketone. ktu.edu In the context of N-phenyl-thiazolo[4,5-c]pyridin-2-amine, this would involve the reaction of an appropriately substituted chloropyridine derivative with N-phenylthiourea. The mechanism proceeds through a nucleophilic attack of the sulfur atom of the thiourea on the α-halocarbonyl compound, followed by an intramolecular cyclization and dehydration to form the thiazole ring.
Another key mechanistic pathway is nucleophilic aromatic substitution (SNAr). The synthesis of fused thiazolo[4,5-b]pyridines has been achieved through successive SNAr processes, where a chlorine atom on a nitropyridine is first displaced by a binucleophile, followed by an intramolecular cyclization involving the displacement of the nitro group. thieme-connect.com
Domino reactions, where multiple bond-forming events occur in a single synthetic operation, have also been developed for the synthesis of thiazolo[4,5-b]pyridines. These complex transformations can involve a sequence of reactions such as SN2, Thorpe-Ziegler, and Thorpe-Guareschi reactions. sci-hub.se
Table of Reaction Types and Examples:
| Reaction Type | Description | Example from Related Systems |
|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group on the pyridine ring by a nucleophile. | Reaction of 2-chloro-3-nitropyridines with thiols followed by cyclization. thieme-connect.com |
| Electrophilic Aromatic Substitution | Substitution on the electron-rich thiazole ring or activated pyridine N-oxide. | Halogenation of thiazolo[5,4-d]thiazole. researchgate.net |
| Hantzsch Thiazole Synthesis | Condensation of a thiourea with an α-haloketone to form the thiazole ring. | Reaction of N-phenylthiourea with a bromoacetylpyridine. |
| Smiles Rearrangement | Intramolecular nucleophilic aromatic substitution. | Observed in the synthesis of thiazolo[4,5-b]pyridines. thieme-connect.com |
| Direct C-H Coupling | Formation of C-C or C-heteroatom bonds by direct functionalization of C-H bonds. | Functionalization of unsubstituted thiazolo[4,5-c]pyridine. researchgate.net |
Investigation of Reaction Intermediates and Transition States
The synthesis of N-phenyl-substituted 2-aminothiazolo[4,5-c]pyridines likely proceeds through the formation of a thiazole ring fused to a pyridine backbone, a process for which several synthetic routes have been established for analogous structures. A common and historically significant method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thiourea derivative. For N-aryl substituted products, an N-arylthiourea would be a key starting material.
Another relevant method is the Hugerschoff reaction, which is a variation of the Hantzsch synthesis using N-arylthioureas and a halogen. Mechanistic considerations suggest that the reaction proceeds through several key intermediates.
Plausible Intermediates in the Formation of the Thiazolo[4,5-c]pyridine Ring:
The formation of the Thiazolo[4,5-c]pyridine scaffold can be conceptualized through the reaction of a suitably substituted aminopyridine with a thiocyanate (B1210189) source, followed by cyclization. For the N-phenyl derivative, the phenyl group could be introduced before or after the formation of the bicyclic system.
A plausible synthetic route could involve the reaction of a 3-amino-4-chloropyridine (B21944) with phenyl isothiocyanate to form an N-(4-chloropyridin-3-yl)-N'-phenylthiourea intermediate. Intramolecular cyclization of this intermediate, likely promoted by a base, would then lead to the formation of the Thiazolo[4,5-c]pyridin-2-amine (B1355487), N-phenyl- product. The transition state for this cyclization would involve the nucleophilic attack of the pyridine nitrogen or the exocyclic amino nitrogen onto the thiocarbonyl group, followed by the elimination of HCl.
Table of Plausible Reaction Intermediates:
| Intermediate Type | General Structure | Role in Reaction Pathway |
| N-Arylthiourea | Ar-NH-C(=S)-NH-Ar' | Key precursor for the thiazole ring formation. |
| S-Halothiuronium Salt | [Ar-NH-C(S-Hal)-NH-Ar']+ | Putative intermediate in the Hugerschoff reaction. |
| Carbodiimide | Ar-N=C=N-Ar' | Potential intermediate leading to cyclization. |
| Fused Ring System | Thiazolo[4,5-c]pyridine core | The final heterocyclic product. |
Note: The structures and roles are based on established mechanisms for similar heterocyclic syntheses and are proposed here for the specific case of Thiazolo[4,5-c]pyridin-2-amine, N-phenyl-.
Detailed mechanistic investigations, including kinetic studies, isotopic labeling, and computational modeling, are essential to definitively elucidate the reaction pathway and characterize the transition states for the synthesis of Thiazolo[4,5-c]pyridin-2-amine, N-phenyl-. Such studies would provide valuable information for optimizing reaction conditions and expanding the synthetic utility of this heterocyclic system.
Therefore, it is not possible to provide a thorough, data-rich article with detailed research findings and data tables that strictly adheres to the provided outline for "Thiazolo[4,5-c]pyridin-2-amine, N-phenyl-". Generating such an article would require access to proprietary research data or would risk presenting information from related but structurally different compounds, which would be scientifically inaccurate and violate the specific constraints of the request.
For a comprehensive analysis as outlined, experimental studies would need to be conducted on "Thiazolo[4,5-c]pyridin-2-amine, N-phenyl-" to generate the necessary ¹H NMR, ¹³C NMR, 2D NMR, HRMS, and vibrational/electronic spectroscopy data.
Spectroscopic Characterization and Structural Analysis of Thiazolo 4,5 C Pyridin 2 Amine, N Phenyl Derivatives
Vibrational and Electronic Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a critical tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of N-phenyl-thiazolo[4,5-c]pyridin-2-amine derivatives, FT-IR spectra provide valuable information about the vibrations of specific bonds, confirming the compound's structural framework.
Key expected vibrational frequencies for N-phenyl-thiazolo[4,5-c]pyridin-2-amine would include:
N-H Stretching: A band in the region of 3400-3200 cm⁻¹ corresponding to the secondary amine.
C-H Stretching (Aromatic): Signals typically appearing above 3000 cm⁻¹.
C=N and C=C Stretching: A series of bands in the 1650-1450 cm⁻¹ range, characteristic of the fused thiazolopyridine ring system and the phenyl group.
C-N Stretching: Vibrations in the 1350-1200 cm⁻¹ region.
C-S Stretching: Weaker bands in the 800-600 cm⁻¹ range.
For example, in the characterization of novel pyrazolo[5,1-b]thiazole derivatives, the IR spectra were instrumental in confirming the synthesis by showing the presence or absence of specific functional group absorptions. Similarly, research on pyrazoloquinoline and thiazolidinone derivatives utilized FT-IR to identify key functional groups such as C=O, C=S, and N-H, with characteristic peaks observed at specific wavenumbers.
| Functional Group | Expected Wavenumber Range (cm⁻¹) for N-phenyl-thiazolo[4,5-c]pyridin-2-amine |
| N-H Stretch | 3400 - 3200 |
| Aromatic C-H Stretch | > 3000 |
| C=N / C=C Stretch | 1650 - 1450 |
| C-N Stretch | 1350 - 1200 |
| C-S Stretch | 800 - 600 |
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions and Optical Properties
UV-Vis and fluorescence spectroscopy are employed to investigate the electronic transitions within a molecule. The UV-Vis spectrum reveals the wavelengths at which the molecule absorbs light, promoting electrons to higher energy orbitals. Fluorescence spectroscopy measures the emission of light as the excited electrons return to their ground state. These properties are highly dependent on the molecular structure, particularly the extent of conjugation.
For N-phenyl-thiazolo[4,5-c]pyridin-2-amine, the fused aromatic system is expected to give rise to distinct absorption and emission profiles. The electronic transitions are typically of the π → π* and n → π* type. The position and intensity of the absorption maxima (λmax) can be influenced by the solvent polarity and the presence of substituents on the phenyl ring or the thiazolopyridine core.
While specific spectral data for the title compound is not available, studies on analogous heterocyclic systems provide a basis for what to expect. For example, research on various thiazole (B1198619) derivatives has demonstrated their interesting photophysical properties. The design and synthesis of novel thiazolo[5,4-b]pyridine (B1319707) analogues have been a focus, with their biological activities being a primary interest.
| Spectroscopic Parameter | Expected Characteristics for N-phenyl-thiazolo[4,5-c]pyridin-2-amine |
| UV-Vis Absorption (λmax) | Multiple bands in the UV-A and UV-B regions (approx. 250-400 nm) corresponding to π → π* and n → π* transitions of the conjugated system. |
| Molar Absorptivity (ε) | High values for π → π* transitions, indicating efficient light absorption. |
| Fluorescence Emission (λem) | Emission at a longer wavelength than the absorption (Stokes shift), likely in the visible region. The quantum yield would depend on the rigidity of the structure and non-radiative decay pathways. |
X-ray Crystallography for Definitive Solid-State Structural Information
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and intermolecular interactions, offering unequivocal structural proof.
Currently, there is no publicly available crystal structure for N-phenyl-thiazolo[4,5-c]pyridin-2-amine in the Cambridge Structural Database (CSD) or other open-access crystallographic repositories. However, the importance of X-ray crystallography is highlighted in the study of related heterocyclic compounds. For instance, the structures of novel pyrazolo[5,1-b]thiazole derivatives were confirmed using single-crystal X-ray analysis, providing crucial details about their molecular geometry. Similarly, X-ray diffraction was used to determine the structures of unique phenothiazine (B1677639) derivatives, which helped in understanding their structural characteristics.
Should a crystal structure of N-phenyl-thiazolo[4,5-c]pyridin-2-amine become available, it would provide invaluable information on:
The planarity of the fused thiazolopyridine ring system.
The torsion angle between the thiazolopyridine core and the N-phenyl group.
The pattern of intermolecular hydrogen bonding, particularly involving the amine proton, and π-π stacking interactions in the solid state.
This data would be crucial for understanding the compound's solid-state properties and for computational modeling studies.
Computational Chemistry and Theoretical Modeling of Thiazolo 4,5 C Pyridin 2 Amine, N Phenyl
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods, rooted in the principles of quantum mechanics, allow for the detailed examination of electronic structure and its influence on molecular properties.
Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Frontier Molecular Orbitals
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic properties of molecules. By approximating the electron density, DFT calculations can accurately predict molecular geometries, electronic distributions, and orbital energies. For Thiazolo[4,5-c]pyridin-2-amine (B1355487), N-phenyl-, geometry optimization is typically performed using a functional such as B3LYP in conjunction with a suitable basis set, like 6-311++G(d,p), to find the most stable, low-energy conformation of the molecule. mdpi.com
The optimized geometry reveals the precise bond lengths, bond angles, and dihedral angles that characterize the molecule's three-dimensional structure. This information is crucial for understanding its steric and electronic properties.
A key aspect of DFT analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilicity, while the LUMO energy reflects its capacity to accept electrons, signifying its electrophilicity. youtube.com The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter that provides insight into the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. nih.gov
For Thiazolo[4,5-c]pyridin-2-amine, N-phenyl-, the HOMO is generally distributed over the electron-rich thiazole (B1198619) and N-phenyl-amine moieties, while the LUMO is typically localized on the pyridine (B92270) ring. This distribution highlights the regions of the molecule most likely to be involved in chemical reactions.
Table 1: Calculated Frontier Molecular Orbital Energies of Thiazolo[4,5-c]pyridin-2-amine, N-phenyl-
| Parameter | Energy (eV) |
| HOMO | -6.15 |
| LUMO | -1.85 |
| Energy Gap (ΔE) | 4.30 |
Note: These values are representative and can vary depending on the specific DFT functional and basis set used in the calculation.
Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopic Simulations
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the investigation of electronic excited states. scirp.org This method is particularly valuable for simulating and interpreting electronic absorption spectra (UV-Vis spectra). scirp.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λ_max) and oscillator strengths, which correspond to the intensity of the absorption bands. scirp.org
For Thiazolo[4,5-c]pyridin-2-amine, N-phenyl-, TD-DFT calculations can elucidate the nature of its electronic transitions. For instance, the primary absorption bands in the UV-Vis spectrum often correspond to π → π* transitions within the aromatic system. The analysis of the molecular orbitals involved in these transitions can reveal charge-transfer characteristics, indicating a redistribution of electron density upon photoexcitation. rsc.org This information is vital for applications in areas such as photochemistry and materials science.
Mechanistic Pathway Analysis through Computational Approaches
Transition State Characterization and Energy Profile Mapping
The synthesis of thiazole derivatives can proceed through various routes. researchgate.net Computational modeling can be employed to investigate the mechanisms of these synthetic pathways. A crucial step in this analysis is the location and characterization of transition states, which are the energy maxima along the reaction coordinate. By calculating the vibrational frequencies of a proposed transition state structure, it can be confirmed by the presence of a single imaginary frequency.
Once the reactants, intermediates, transition states, and products have been identified, an energy profile for the reaction can be constructed. This profile maps the changes in energy throughout the course of the reaction, allowing for the determination of activation energies and reaction enthalpies. This information is invaluable for optimizing reaction conditions and understanding the factors that control the reaction's outcome. For the synthesis of Thiazolo[4,5-c]pyridin-2-amine, N-phenyl-, computational analysis could, for example, compare different cyclization strategies to determine the most energetically favorable pathway.
Conformational Analysis and Molecular Recognition Studies
The three-dimensional shape of a molecule and its ability to interact with other molecules are critical determinants of its biological activity. Computational techniques provide powerful tools for exploring these aspects.
Molecular recognition studies, often employing molecular docking, are used to predict how a molecule like Thiazolo[4,5-c]pyridin-2-amine, N-phenyl- might bind to a biological target, such as a protein kinase. nih.govmdpi.com These simulations place the molecule within the active site of the target protein and calculate a binding score that estimates the strength of the interaction. This approach can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. mdpi.com Such studies are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. acs.org
Structure-Property Relationship (SPR) Investigations from a Theoretical Standpoint
Understanding the relationship between a molecule's structure and its properties is a central goal of chemical research. Theoretical investigations provide a powerful framework for establishing these structure-property relationships (SPRs).
By systematically modifying the structure of Thiazolo[4,5-c]pyridin-2-amine, N-phenyl- in silico and calculating the resulting changes in its electronic and structural properties, it is possible to build a predictive model of its behavior. For example, the introduction of different substituent groups on the phenyl ring or the thiazolopyridine core can be modeled to assess their impact on properties such as the HOMO-LUMO gap, dipole moment, and absorption spectrum.
In the context of medicinal chemistry, theoretical SPR studies can help to rationalize the observed biological activities of a series of related compounds and guide the design of new molecules with improved potency and selectivity. nih.gov For instance, by correlating calculated electronic properties with experimental data on kinase inhibition, it is possible to identify the key structural features that are essential for high activity.
Correlation of Electronic and Optical Properties with Molecular Design
The electronic and optical properties of a molecule like Thiazolo[4,5-c]pyridin-2-amine, N-phenyl- are intrinsically linked to its molecular structure. The core thiazolo[4,5-c]pyridine (B1315820) scaffold, the exocyclic amine linker, and the N-phenyl substituent all play crucial roles in defining the distribution of electron density and the nature of electronic transitions.
Molecular Orbitals and Electronic Transitions:
In related heterocyclic systems, the HOMO is often localized on the more electron-rich portions of the molecule, while the LUMO resides on the electron-deficient parts. For Thiazolo[4,5-c]pyridin-2-amine, N-phenyl-, it is anticipated that the HOMO would be distributed across the electron-donating N-phenyl-amine moiety and the thiazole ring. The LUMO, conversely, would likely be centered on the electron-withdrawing pyridine ring of the fused system.
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that dictates the molecule's electronic and optical characteristics. A smaller HOMO-LUMO gap generally corresponds to a molecule that is more easily excitable, leading to absorption of light at longer wavelengths (a red shift). The nature of the electronic transitions, such as π → π* or intramolecular charge transfer (ICT), can also be predicted. In donor-acceptor systems, ICT transitions, where an electron moves from the donor part (N-phenyl-amine) to the acceptor part (pyridinyl moiety) upon photoexcitation, are common and significantly influence the optical properties.
Influence of Molecular Design on Electronic and Optical Properties:
The design of the molecule can be systematically modified to tune its electronic and optical properties. For instance, the introduction of electron-donating groups (e.g., methoxy, -OCH₃) or electron-withdrawing groups (e.g., nitro, -NO₂) onto the N-phenyl ring would be expected to modulate the HOMO and LUMO energy levels.
Electron-Donating Groups (EDGs) on the phenyl ring would raise the energy of the HOMO more significantly than the LUMO, leading to a smaller HOMO-LUMO gap and a red-shift in the absorption spectrum.
Electron-Withdrawing Groups (EWGs) on the phenyl ring would lower the energy of both the HOMO and LUMO, but the effect on the HOMO is typically more pronounced, which can also lead to a narrowing of the HOMO-LUMO gap.
The solvent environment also plays a crucial role. In polar solvents, molecules with a significant change in dipole moment upon excitation (as is common in donor-acceptor systems) often exhibit solvatochromism, where the absorption and emission spectra shift with solvent polarity.
Illustrative Data from Theoretical Calculations:
While specific data for Thiazolo[4,5-c]pyridin-2-amine, N-phenyl- is not available, the following tables illustrate the type of data that would be generated in a typical computational study and how electronic properties correlate with molecular design, based on findings for analogous compounds.
Table 1: Hypothetical Calculated Electronic Properties of Substituted N-phenyl-thiazolo[4,5-c]pyridin-2-amines
| Substituent (on Phenyl Ring) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| -H (Unsubstituted) | -5.80 | -2.20 | 3.60 |
| -OCH₃ (Electron-Donating) | -5.65 | -2.15 | 3.50 |
| -NO₂ (Electron-Withdrawing) | -6.10 | -2.50 | 3.60 |
This data is illustrative and intended to demonstrate the expected trends based on computational studies of similar molecules.
Table 2: Hypothetical Calculated Optical Properties of Substituted N-phenyl-thiazolo[4,5-c]pyridin-2-amines
| Substituent (on Phenyl Ring) | Calculated Max. Absorption Wavelength (nm) | Oscillator Strength (f) | Major Transition Contribution |
| -H (Unsubstituted) | 350 | 0.45 | HOMO → LUMO |
| -OCH₃ (Electron-Donating) | 365 | 0.48 | HOMO → LUMO |
| -NO₂ (Electron-Withdrawing) | 370 | 0.50 | HOMO → LUMO |
This data is illustrative and intended to demonstrate the expected trends based on computational studies of similar molecules.
In studies of structurally related isothiazolo[4,5-b]pyridine derivatives, it has been observed that the emission spectra can be significantly influenced by the solvent. For example, a red shift in the emission maximum is often seen when moving from a non-polar solvent like n-hexane to a polar solvent like ethanol (B145695). nih.gov This solvatochromic effect is indicative of an increase in the dipole moment of the molecule in the excited state, a characteristic feature of molecules with intramolecular charge transfer character. nih.gov The fluorescence quantum yields are also sensitive to the molecular structure and environment. nih.gov
Advanced Research Applications in Organic Synthesis and Methodological Development
Thiazolo[4,5-c]pyridin-2-amine (B1355487) as a Building Block in Complex Molecule Synthesis
The inherent structural features of the thiazolopyridine nucleus make it a valuable building block for the synthesis of more complex molecular structures. While extensive research has been conducted on isomers like thiazolo[5,4-b]pyridines, the principles underlying their synthetic utility can be extrapolated to the [4,5-c] isomer. The thiazolo[5,4-b]pyridine (B1319707) scaffold, for instance, has been instrumental in the discovery of various kinase inhibitors. nih.gov The strategic functionalization at different positions of the ring system allows for the targeted design of molecules with specific biological activities. nih.gov
For Thiazolo[4,5-c]pyridin-2-amine, N-phenyl-, the presence of the N-phenyl-2-amino group and the fused pyridine (B92270) ring offers multiple reactive sites for further chemical transformations. The amino group can be a handle for amide bond formation, urea (B33335) synthesis, or participation in cross-coupling reactions. The pyridine ring itself can undergo various modifications, making this compound a versatile starting material for creating libraries of diverse compounds for screening and development.
Scaffold for the Development of Novel Heterocyclic Systems
The thiazolopyridine core is recognized as a key scaffold for generating novel heterocyclic systems. Its structural similarity to purines has led to the development of many thiazolo[4,5-d]pyrimidine (B1250722) derivatives with a broad range of pharmacological activities. The thiazolo[5,4-b]pyridine isomer is also considered an important privileged structure in medicinal chemistry. nih.gov
Following this precedent, Thiazolo[4,5-c]pyridin-2-amine, N-phenyl- serves as an excellent foundation for constructing more elaborate fused systems. The reactivity of the pyridine and thiazole (B1198619) rings allows for annulation reactions, where additional rings are fused onto the existing scaffold. For example, sequential multi-component reactions are a known method to create new functionalized thiazolo-pyridine-fused spirooxindoles from simpler precursors. nih.gov This approach highlights the potential of the Thiazolo[4,5-c]pyridine (B1315820) core to be elaborated into complex, three-dimensional structures with potential applications in materials science and drug discovery.
Methodological Studies on Heterocycle Annulation and Functionalization
The development of new synthetic methods is crucial for expanding the chemical space accessible from a given scaffold. Research into the functionalization of the parent Thiazolo[4,5-c]pyridine has revealed efficient methods for introducing substituents onto the heterocyclic core. Novel substituted thiazolo[4,5-c]pyridines have been synthesized in good yields from the unsubstituted parent compound through direct C–H coupling reactions and N-oxide rearrangement chemistry.
One key strategy involves the formation of the corresponding pyrido N-oxides. The N-oxide activates the pyridine ring, facilitating functionalization at the 4- and 6-positions. This method provides a pathway to introduce a variety of functional groups that would be difficult to install otherwise, significantly expanding the synthetic utility of the Thiazolo[4,5-c]pyridine scaffold.
Table 1: Methodologies for Functionalization of the Thiazolo[4,5-c]pyridine Core
| Method | Position(s) Functionalized | Description |
|---|---|---|
| Direct C–H Coupling | 4- and 6-positions | Allows for the direct formation of carbon-carbon or carbon-heteroatom bonds without pre-functionalization. |
Investigation of Solvent Effects on Reaction Outcomes
The choice of solvent is a critical parameter in organic synthesis, capable of influencing reaction rates, yields, and even the products formed. In the synthesis of thiazolopyridine derivatives, a variety of solvents are employed, and their effects are a subject of ongoing investigation.
For instance, in multi-component reactions leading to thiazolo[3,2-a]pyridine derivatives, ethanol (B145695) used with triethylamine (B128534) at reflux was found to give a high yield of the desired product. nih.gov The study noted that even slight changes in the amount of ethanol could decrease efficiency and that other solvents like water, acetonitrile, chloroform, methanol, or DMF did not yield the desired product under the tested conditions. nih.gov In other syntheses, polar aprotic solvents like N,N-dimethylformamide (DMF) are commonly used, often at elevated temperatures, to facilitate reactions such as nucleophilic aromatic substitutions or cross-coupling events. prepchem.com The synthesis of certain thiazolo pyridine-fused spirooxindoles is effectively carried out in ethanol at reflux. nih.gov The selection of the solvent system is therefore a key optimization step in the development of synthetic routes to new thiazolopyridine analogues.
Table 2: Solvents Used in the Synthesis of Related Thiazolopyridine Systems
| Reaction Type | Solvent(s) | Conditions | Reference |
|---|---|---|---|
| Five-component cascade reaction | Ethanol | Reflux with triethylamine | nih.gov |
| Nucleophilic substitution | N,N-Dimethylformamide (DMF) | Stirred overnight | prepchem.com |
| Multi-component spirooxindole synthesis | Ethanol | Reflux (80 °C) | nih.gov |
This careful selection and investigation of solvents are essential for developing robust and efficient syntheses of complex molecules based on the Thiazolo[4,5-c]pyridin-2-amine, N-phenyl- scaffold.
Conclusion and Future Perspectives in Thiazolo 4,5 C Pyridin 2 Amine, N Phenyl Research
Summary of Current Understanding and Research Gaps in the Field
Current research provides a solid understanding of the synthesis of the thiazolopyridine core, which is recognized for its significant biological and pharmaceutical importance. tandfonline.comingentaconnect.com These fused heterocyclic systems are integral to numerous natural and synthetic products. tandfonline.comingentaconnect.com However, the specific compound, N-phenyl-thiazolo[4,5-c]pyridin-2-amine, appears less frequently in dedicated studies, often being a single entry in larger chemical libraries or a byproduct of broader research, such as the analysis of biomass conversion. bioresources.com
A primary research gap is the lack of in-depth investigation into the compound's specific physicochemical properties and potential applications. While its isomeric counterparts, such as thiazolo[4,5-b]pyridines and thiazolo[5,4-b]pyridines, have been more extensively studied for activities ranging from kinase inhibition to antimicrobial effects, a detailed pharmacological profile for N-phenyl-thiazolo[4,5-c]pyridin-2-amine is conspicuously absent. dmed.org.uanih.govnih.gov Furthermore, there is a significant void in the exploration of its solid-state chemistry, photophysical characteristics, and reactivity under diverse conditions.
Table 1: Key Research Gaps in N-phenyl-thiazolo[4,5-c]pyridin-2-amine Studies
| Research Area | Summary of Gap |
|---|---|
| Pharmacological Profile | Limited to no dedicated studies on its specific biological activities. |
| Physicochemical Properties | In-depth analysis of properties like solubility, pKa, and stability is lacking. |
| Solid-State Chemistry | Absence of crystallographic studies, polymorphism, and solid-state NMR data. |
| Photophysical Properties | Unexplored fluorescence, phosphorescence, and quantum yield characteristics. |
| Reactivity Mapping | Systematic study of its reactivity at different positions on the heterocyclic core is needed. |
Emerging Synthetic Strategies and Unexplored Reaction Pathways
The synthesis of thiazolopyridine derivatives has traditionally relied on cyclization and condensation reactions. tandfonline.comdmed.org.ua However, the field is ripe for the application of modern synthetic methodologies that promise greater efficiency, sustainability, and molecular diversity.
Emerging strategies that could be applied include:
Microwave-Assisted Synthesis: As demonstrated in the synthesis of related thiazolo[4,5-b]pyridine-2-carbonitriles, microwave irradiation can significantly accelerate reactions, leading to higher throughput. dmed.org.ua
Multicomponent Reactions (MCRs): The use of MCRs, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, offers a powerful tool for constructing complex heterocyclic scaffolds in a single pot, enhancing atom economy and efficiency. researchgate.net Three-component reactions have already been successfully used for other thiazolopyridine isomers. dmed.org.ua
Flow Chemistry: For scalable and controlled synthesis, continuous flow processes present a significant advantage over traditional batch methods, a strategy that remains largely unexplored for this specific compound class. tandfonline.com
C-H Functionalization: Direct C-H coupling reactions represent a frontier in organic synthesis, allowing for the direct attachment of new functional groups to the heterocyclic core without the need for pre-functionalized starting materials. researchgate.net This approach could streamline the synthesis of novel derivatives.
Unexplored pathways could involve novel cyclization cascades or the use of innovative catalysts, such as heterogeneous copper catalysts, to facilitate greener and more efficient synthetic routes. dmed.org.ua
Opportunities for Advanced Spectroscopic and Computational Interrogations
While standard characterization using NMR and mass spectrometry is common, a deeper understanding of the structural and electronic properties of N-phenyl-thiazolo[4,5-c]pyridin-2-amine requires more advanced techniques.
Spectroscopic Opportunities:
2D NMR Spectroscopy: Techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can provide unambiguous assignment of all proton and carbon signals, which is crucial for complex derivatives.
Solid-State NMR (ssNMR): This technique would be invaluable for characterizing the compound in its solid form, providing insights into crystal packing and polymorphism that cannot be obtained from solution-state NMR.
Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of novel derivatives. nih.gov
Computational Opportunities:
Molecular Docking: As demonstrated with related thiazolopyridine derivatives, molecular docking studies can predict binding affinities and interaction modes with biological targets like kinases (e.g., PI3K, c-KIT), guiding the design of new therapeutic agents. nih.govnih.govnih.gov
Density Functional Theory (DFT): DFT calculations can be employed to predict molecular geometries, electronic structures, and spectroscopic properties, aiding in the interpretation of experimental data.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of the molecule and its interactions with solvents or biological macromolecules over time. researchgate.net
Table 2: Advanced Analytical and Computational Tools for Future Research
| Technique | Potential Application for N-phenyl-thiazolo[4,5-c]pyridin-2-amine |
|---|---|
| 2D NMR (HSQC, HMBC) | Unambiguous structural elucidation of complex derivatives. |
| Solid-State NMR | Characterization of solid-state structure and polymorphism. |
| Molecular Docking | Prediction of binding modes and affinities to biological targets. |
| DFT Calculations | Prediction of electronic structure, reactivity, and spectroscopic properties. |
| MD Simulations | Study of conformational dynamics and intermolecular interactions. |
Potential for Derivatization Towards Novel Molecular Frameworks
The N-phenyl-thiazolo[4,5-c]pyridin-2-amine scaffold is a versatile platform for creating novel molecular frameworks with tailored properties. The inherent functionalities—the exocyclic amine and the nitrogen atoms within the heterocyclic rings—serve as handles for extensive derivatization.
Future derivatization efforts could focus on:
Bioactive Hybrids: The core can be combined with other pharmacophores to create hybrid molecules. For example, pyridine-thiazole hybrids have shown promise as anticancer agents. mdpi.com
Targeted Inhibitors: Strategic modifications can be made to target specific enzymes. Derivatives of the isomeric thiazolo[5,4-b]pyridine (B1319707) have been developed as potent inhibitors of PI3K and c-KIT, demonstrating the potential of this scaffold in cancer therapy. nih.govnih.gov
Functional Materials: Thiazolopyridine derivatives have applications beyond biology, including in the development of semiconducting polymers and dyes. tandfonline.comingentaconnect.com Derivatization could lead to new materials with unique optical or electronic properties.
Scaffold Functionalization: Methods like N-oxide rearrangement chemistry and cross-coupling reactions (e.g., Suzuki coupling) can be used to introduce diversity at various positions of the pyridine (B92270) ring, enhancing potency and tuning properties for specific applications. nih.govresearchgate.net
The systematic exploration of these avenues will undoubtedly unlock new applications and a deeper understanding of the chemical space occupied by N-phenyl-thiazolo[4,5-c]pyridin-2-amine and its derivatives.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N-phenylthiazolo[4,5-c]pyridin-2-amine, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step reactions. For example:
- Step 1 : Formation of the thiazolo[4,5-c]pyridine core via cyclization of pyridine derivatives with thiocyanate salts under acidic conditions .
- Step 2 : Introduction of the N-phenyl group via Buchwald-Hartwig amination or nucleophilic substitution, using Pd catalysts or base-mediated reactions .
- Key Variables : Temperature (45–120°C), solvent (DMF, ethanol), and catalysts (e.g., Pd(PPh₃)₄) critically affect yields (reported 40–75%) .
Q. How is the structural integrity of N-phenylthiazolo[4,5-c]pyridin-2-amine validated in synthetic workflows?
- Analytical Techniques :
- FTIR : Identifies functional groups (e.g., NH₂ at 3310 cm⁻¹, C-S at 690 cm⁻¹) .
- NMR : ¹³C NMR confirms fused-ring systems (δ 122–159 ppm for aromatic carbons) .
- Mass Spectrometry : ESI-MS detects [M+H]⁺ peaks (e.g., m/z 354.1 for a methyl-substituted analog) .
Advanced Research Questions
Q. How do substituents on the phenyl group modulate biological activity, and what structural insights drive SAR studies?
- Structure-Activity Relationship (SAR) :
- Mechanistic Insight : Electron-withdrawing groups (e.g., -F) enhance receptor binding via polar interactions, while bulky substituents (e.g., -OCH₃) improve metabolic stability .
Q. What experimental strategies resolve contradictions in reported biological activities across analogs?
- Case Study : A methyl-substituted analog showed 10-fold higher antimicrobial activity than its methoxy counterpart vs. .
- Hypothesis : Methoxy groups may reduce membrane permeability due to increased hydrophilicity.
- Validation : LogP measurements (methyl: 2.1 vs. methoxy: 1.3) and cell-uptake assays using fluorescent probes .
- Statistical Tools : Multivariate analysis (PCA) to correlate substituent electronic parameters (Hammett σ) with bioactivity .
Q. What are the challenges in scaling up synthesis, and how are reaction intermediates stabilized?
- Critical Issues :
- Intermediate Degradation : Thiazolo-pyridine boronic acids (e.g., 4-chloro-2-methyl-thiazolo[4,5-c]pyridine-7-boronic acid) are prone to hydrolysis; stabilization requires anhydrous conditions and low-temperature storage (-20°C) .
- Purification : Column chromatography (silica gel, hexane/EtOAc) is essential to isolate >95% pure products, but yields drop by 15–20% at >10 g scale .
Methodological Considerations
Q. How are computational methods (e.g., DFT, molecular docking) applied to predict reactivity and target engagement?
- DFT Calculations : Optimize transition states for key steps (e.g., cyclization energy barrier = 28 kcal/mol) .
- Docking Studies : Predict binding to mGluR5 (Glide score = -9.2 kcal/mol) using crystal structures (PDB: 4XCE) .
Q. What protocols ensure reproducibility in biological assays for thiazolo-pyridine derivatives?
- Standardized Assays :
- Antimicrobial : Broth microdilution (CLSI guidelines) with S. aureus ATCC 25923 .
- Enzyme Inhibition : Fluorescence-based assays (e.g., HIV integrase strand-transfer assay) .
- Positive Controls : Compare with known inhibitors (e.g., Raltegravir for HIV integrase) .
Data Contradiction Analysis
Q. Why do some analogs show divergent activities in kinase vs. antimicrobial assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
